molecular formula C11H14O2 B14244801 [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol CAS No. 186191-65-1

[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol

Cat. No.: B14244801
CAS No.: 186191-65-1
M. Wt: 178.23 g/mol
InChI Key: XVVIUIRIUFPGAG-MWLCHTKSSA-N
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Description

[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopropyl ring substituted with a 3-methoxyphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxybenzyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction is carried out under an inert atmosphere at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanone.

    Reduction: [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2S)-2-(2-Methoxyphenyl)cyclopropyl]methanol
  • [(1S,2S)-2-(4-Methoxyphenyl)cyclopropyl]methanol
  • [(1S,2S)-2-(3-Hydroxyphenyl)cyclopropyl]methanol

Uniqueness

[(1S,2S)-2-(3-Methoxyphenyl)cyclopropyl]methanol is unique due to its specific substitution pattern on the cyclopropyl ring

Properties

CAS No.

186191-65-1

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[(1S,2S)-2-(3-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-10-4-2-3-8(5-10)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11-/m1/s1

InChI Key

XVVIUIRIUFPGAG-MWLCHTKSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2C[C@@H]2CO

Canonical SMILES

COC1=CC=CC(=C1)C2CC2CO

Origin of Product

United States

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